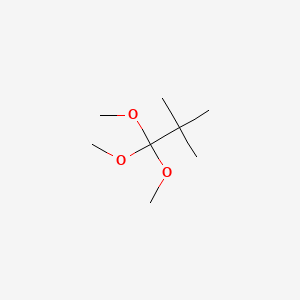
1,1,1-Trimethoxy-2,2-dimethylpropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,1-Trimethoxy-2,2-dimethylpropane is an organic compound with the molecular formula C8H18O3. It is a derivative of neopentane, where three hydrogen atoms are replaced by methoxy groups. This compound is known for its unique structure and reactivity, making it a subject of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1,1-Trimethoxy-2,2-dimethylpropane can be synthesized through the reaction of neopentyl alcohol with methanol in the presence of an acid catalyst such as camphor-10-sulfonic acid. The reaction is typically carried out in dimethyl sulfoxide at 60°C for 15 hours .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
1,1,1-Trimethoxy-2,2-dimethylpropane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form neopentyl alcohol and methanol.
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Water and acid or base catalysts.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as halides or amines.
Major Products
Hydrolysis: Neopentyl alcohol and methanol.
Oxidation: Carbonyl compounds.
Substitution: Various substituted neopentane derivatives.
Wissenschaftliche Forschungsanwendungen
1,1,1-Trimethoxy-2,2-dimethylpropane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,1,1-Trimethoxy-2,2-dimethylpropane involves its interaction with various molecular targets. The methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The compound’s reactivity also allows it to undergo transformations that can modulate its activity and effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Neopentane: The parent compound with a similar structure but without methoxy groups.
1,1,1-Trimethoxy-2-methylpropane: A related compound with one less methyl group.
Uniqueness
1,1,1-Trimethoxy-2,2-dimethylpropane is unique due to its three methoxy groups, which impart distinct chemical and physical properties. These groups enhance its solubility in organic solvents and its reactivity in various chemical reactions, making it a valuable compound in research and industrial applications.
Eigenschaften
CAS-Nummer |
97419-16-4 |
|---|---|
Molekularformel |
C8H18O3 |
Molekulargewicht |
162.23 g/mol |
IUPAC-Name |
1,1,1-trimethoxy-2,2-dimethylpropane |
InChI |
InChI=1S/C8H18O3/c1-7(2,3)8(9-4,10-5)11-6/h1-6H3 |
InChI-Schlüssel |
BUBRHNQMQUMNFX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(OC)(OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



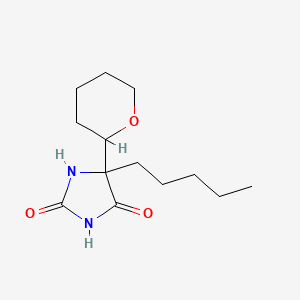

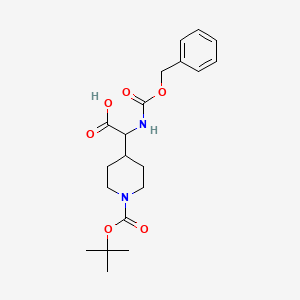
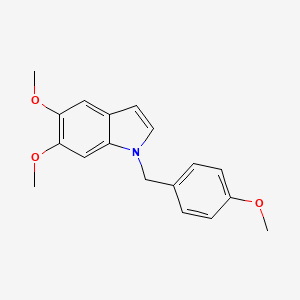
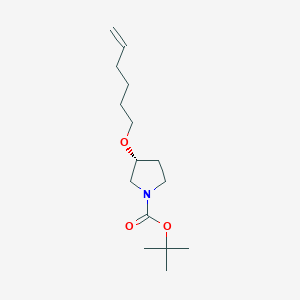
![6,8-Dichloroimidazo[1,5-a]pyrazine](/img/structure/B12946461.png)
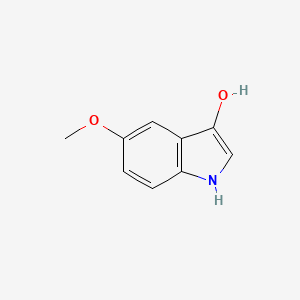

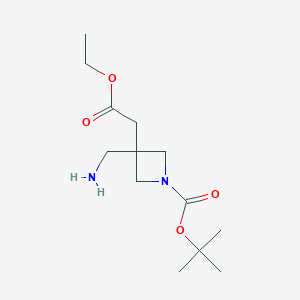
![4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde](/img/structure/B12946495.png)
![7-Benzyl-7-azabicyclo[2.2.1]heptan-2-ol](/img/structure/B12946496.png)

![Tert-butyl 4-[2-(6-amino-8-bromo-purin-9-yl)ethyl]piperidine-1-carboxylate](/img/structure/B12946522.png)
